![molecular formula C12H9N3O3 B2809069 2-nitro-N-pyridin-2-ylbenzamide CAS No. 96656-49-4](/img/structure/B2809069.png)
2-nitro-N-pyridin-2-ylbenzamide
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Overview
Description
2-nitro-N-pyridin-2-ylbenzamide is a chemical compound with the empirical formula C12H9N3O3 and a molecular weight of 243.22 . It is provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of 2-nitro-N-pyridin-2-ylbenzamide can be represented by the SMILES stringO=N+C1=C (C (NC2=NC=CC=C2)=O)C=CC=C1
. The InChI representation is 1S/C12H9N3O3/c16-12 (14-11-7-3-4-8-13-11)9-5-1-2-6-10 (9)15 (17)18/h1-8H, (H,13,14,16)
. Chemical Reactions Analysis
While specific chemical reactions involving 2-nitro-N-pyridin-2-ylbenzamide are not available, there are studies on similar compounds. For example, metal-free N- and O-arylation reactions of pyridin-2-ones as ambident nucleophiles have been achieved with diaryliodonium salts based on base-dependent chemoselectivity .Scientific Research Applications
Molecular Structure and Dynamics
A derivative of 2-pyridinecarboxaldehyde, displaying E/Z isomerization under ultraviolet radiation, was investigated to understand its spectroscopy and dynamic properties. This knowledge is crucial for potential applications in molecular machines and electronic devices (Gordillo et al., 2016).
Synthetic Chemistry Applications
The substitution of a nitro group with Grignard reagents in pyridine N-oxides demonstrated a simple and clean synthesis of various 2-substituted pyridine N-oxides. This method opens up new pathways for synthesizing pyridine derivatives with potential application in various chemical syntheses (Zhang et al., 2012).
Ligand-Centered Redox Activity
Nickel(II) complexes of 2-(arylazo)pyridine were synthesized to study the ligand-centered redox series without affecting the metal ion's bivalent oxidation state. This work is pivotal for the development of fluorescent dyes and materials with specific electronic properties (Sengupta et al., 2014).
Electronic Structure and Redox Behavior
Research into binuclear nitrosyl iron complexes with different aromatic ligands revealed that the introduction of electron-acceptor NO2 groups facilitates the reduction of these complexes. This study contributes to understanding the redox behavior of such complexes, which could inform the design of novel redox-active materials (Sanina et al., 2014).
Safety and Hazards
properties
IUPAC Name |
2-nitro-N-pyridin-2-ylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O3/c16-12(14-11-7-3-4-8-13-11)9-5-1-2-6-10(9)15(17)18/h1-8H,(H,13,14,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSCGFJLUUDMUFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NC2=CC=CC=N2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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